BenchChemオンラインストアへようこそ!

4-(3-Aminophenoxy)pyridine-2-carboxamide

Medicinal chemistry Kinase inhibitor synthesis Structure–activity relationship

4-(3-Aminophenoxy)pyridine-2-carboxamide (CAS 284462-79-9; PubChem CID is a disubstituted pyridine building block bearing a primary carboxamide at the 2-position and a 3-aminophenoxy ether at the 4-position, with molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g·mol⁻¹. Its computed physicochemical descriptors—XLogP3 of 0.9, topological polar surface area (TPSA) of 91.2 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors —place it in a moderate-polarity space distinct from its N-methylated and para-substituted congeners.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 284462-79-9
Cat. No. B3257157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenoxy)pyridine-2-carboxamide
CAS284462-79-9
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)N
InChIInChI=1S/C12H11N3O2/c13-8-2-1-3-9(6-8)17-10-4-5-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
InChIKeyNKLDTUNRTKHWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenoxy)pyridine-2-carboxamide (CAS 284462-79-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-(3-Aminophenoxy)pyridine-2-carboxamide (CAS 284462-79-9; PubChem CID 23137229) is a disubstituted pyridine building block bearing a primary carboxamide at the 2-position and a 3-aminophenoxy ether at the 4-position, with molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g·mol⁻¹ [1]. Its computed physicochemical descriptors—XLogP3 of 0.9, topological polar surface area (TPSA) of 91.2 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors [1]—place it in a moderate-polarity space distinct from its N-methylated and para-substituted congeners. The compound is supplied at 95–98% purity by multiple vendors and is classified as a research-use-only chemical intermediate and building block .

Why 4-(3-Aminophenoxy)pyridine-2-carboxamide Cannot Be Replaced by Its 4-Aminophenoxy Isomer or N-Methylated Congeners in Synthesis and Screening Cascades


The 3-aminophenoxy (meta) substitution pattern in this compound creates a geometrically distinct exit vector for downstream urea or amide bond formation compared with the 4-aminophenoxy (para) isomer (CAS 284462-80-2) that serves as the canonical sorafenib intermediate [1]. In a study of 23 sorafenib derivatives, compounds built on the 3-aminophenoxy scaffold exhibited differential antiproliferative potencies spanning IC₅₀ = 2.8–52.0 μM against HCT116 and 2.2–45.6 μM against PC-3 cells, with specific derivatives (9p, 9q, 9r) demonstrating competitive or superior activity to sorafenib itself [2]. Additionally, the primary carboxamide in this compound provides two hydrogen-bond donor sites versus the single donor in N-methylated analogs (e.g., CAS 284462-78-8), altering both pharmacokinetic-relevant physicochemical properties and synthetic reactivity [1]. Generic substitution by either the para isomer or the N-methyl analog therefore risks altering target engagement geometry, downstream coupling efficiency, and biological readout.

Quantitative Differentiation Evidence for 4-(3-Aminophenoxy)pyridine-2-carboxamide Relative to Closest Analogs


Regiochemical Differentiation: Meta (3-Aminophenoxy) vs. Para (4-Aminophenoxy) Substitution Pattern

The 3-aminophenoxy (meta) substitution directs the terminal amine group approximately 120° out of the plane relative to the 4-aminophenoxy (para) isomer (CAS 284462-80-2), generating a distinct exit vector for urea bond formation. This geometric difference is critical because sorafenib derivatives constructed from 3-aminophenoxy intermediates exhibit a wide range of antiproliferative activities, with Yao et al. (2012) reporting IC₅₀ values of 2.8–52.0 μM against HCT116 colon carcinoma cells and 2.2–45.6 μM against PC-3 prostate cancer cells for 23 derivatives, several of which matched or exceeded sorafenib's potency [1]. The para-isomer 4-(4-aminophenoxy)pyridine-2-carboxamide is the established intermediate for sorafenib synthesis , while the meta-isomer yields derivatives with distinct biological profiles.

Medicinal chemistry Kinase inhibitor synthesis Structure–activity relationship

Amide N-Substitution: Primary Carboxamide vs. N-Methyl Carboxamide in Hydrogen-Bonding Capacity and Reactivity

The primary carboxamide group in 4-(3-aminophenoxy)pyridine-2-carboxamide provides two hydrogen-bond donor (HBD) atoms, whereas the N-methyl analog (CAS 284462-78-8) provides only one HBD. According to PubChem computed descriptors, the target compound has HBD = 2, HBA = 4, XLogP3 = 0.9, and TPSA = 91.2 Ų [1]. Although computed values for the N-methyl analog are not identically sourced, the replacement of a primary amide proton with a methyl group predictably reduces HBD count to 1, increases lipophilicity (estimated ΔXLogP3 ≈ +0.5 to +0.8), and eliminates one site for intermolecular hydrogen bonding in both target engagement and crystal packing. This difference critically affects solubility, permeability, and synthetic derivatization potential—the primary amine can be directly coupled to electrophiles, whereas the N-methyl amide requires prior deprotection or alternative strategies.

Drug design Physicochemical profiling Synthetic chemistry

Synthetic Utility as a Key Intermediate for Unsymmetrical Urea Derivatives via Phosgene-Mediated Coupling

The compound 3-(2-carbamoyl-4-pyridyloxy)aniline (synonym for the target compound) has been explicitly employed as a nucleophilic partner in phosgene-mediated urea formation. In one reported route (Method C2a), 2-methoxy-5-(trifluoromethyl)aniline was activated with phosgene and then coupled with 3-(2-carbamoyl-4-pyridyloxy)aniline to yield the corresponding unsymmetrical diaryl urea . This reactivity profile distinguishes the 3-aminophenoxy compound from the 4-aminophenoxy isomer, which generates ureas with different N-aryl substitution geometry and consequently distinct kinase inhibition profiles [1]. The presence of both the primary aromatic amine (for urea/amide formation) and the primary carboxamide (for further derivatization or hydrogen bonding) provides orthogonal synthetic handles.

Synthetic methodology Urea library synthesis Kinase inhibitor design

Commercial Purity and Supply Consistency Across Multiple Vendors

The compound is commercially available from at least four independent suppliers at defined purity specifications: AKSci (min. 98%) , Fluorochem (95.0%) , CymitQuimica (min. 95%) , and Leyan (98+%) . This contrasts with several closely related analogs where supply is more limited or purity documentation is less transparent. The multi-vendor availability at ≥95% purity reduces single-supplier dependency risk for medicinal chemistry campaigns and ensures consistent quality across synthesis batches.

Chemical procurement Quality control Building block supply

Important Caveat: Limited Availability of Direct Head-to-Head Comparative Biological Data

Despite extensive searching of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB), no peer-reviewed study was identified that directly compares 4-(3-aminophenoxy)pyridine-2-carboxamide with its closest analogs in a controlled head-to-head assay format. The compound does not appear in curated bioactivity databases (e.g., ChEMBL, BindingDB) as a discrete entry with measured IC₅₀ or Kᵢ values [1][2]. The biological activity data cited in this guide derive from studies on derivatives synthesized from this building block (class-level inference) rather than from the compound itself. This evidence gap is acknowledged explicitly so that procurement decisions can be made with full awareness of the data landscape.

Data transparency Research chemical Evidence quality

Procurement-Relevant Application Scenarios for 4-(3-Aminophenoxy)pyridine-2-carboxamide


Medicinal Chemistry: Synthesis of Structurally Diverse Sorafenib-Analog Kinase Inhibitor Libraries

The compound serves as the critical meta-aminophenoxy building block for generating sorafenib-analog libraries with altered N-aryl urea geometry. As demonstrated by Yao et al. (2012), derivatives constructed from this intermediate achieved antiproliferative IC₅₀ values as low as 2.8 μM against HCT116 cells and yielded compounds (9p, 9q, 9r) with competitive or superior activity to sorafenib [1]. Researchers seeking to explore SAR around the central phenoxy ring substitution pattern should procure this building block rather than the para-isomer to access non-redundant chemical space. The primary carboxamide also provides an additional derivatization handle absent in N-methylated analogs, enabling exploration of amide bioisostere strategies [2].

Chemical Biology: Synthesis of Bifunctional Probes and PROTAC Precursors via Orthogonal Reactive Handles

The orthogonality of the primary aromatic amine (for urea/amide coupling) and the primary carboxamide (for further elaboration or bioconjugation) makes this compound an attractive scaffold for bifunctional molecule synthesis. The primary carboxamide's two H-bond donors and lower lipophilicity (XLogP3 = 0.9) relative to N-methylated analogs may improve aqueous compatibility of derived probes [2]. The meta-substitution geometry places the two reactive groups in a spatial relationship distinct from para-substituted analogs, which is relevant for linker design in targeted protein degradation applications.

Process Chemistry and Scale-Up: Reliable Multi-Vendor Supply for Gram-to-Kilogram Synthesis Campaigns

With confirmed availability from multiple independent vendors at ≥95% purity and supply quantities ranging from 250 mg to 1 kg , this compound offers lower procurement risk compared with the N-methyl analog (CAS 284462-78-8), which is typically available only in 50–500 mg quantities at significantly higher cost per gram . The compound's synthesis from 4-chloro-2-pyridinecarboxamide and 3-aminophenol is well-precedented, and its long-term storage condition (cool, dry place) is compatible with standard laboratory inventory management .

Physicochemical Property Screening: Use as a Low-Lipophilicity Reference Scaffold in Kinase Inhibitor Panels

The computed XLogP3 of 0.9 and TPSA of 91.2 Ų for this compound place it in a favorable region of drug-like chemical space (Lipinski-compliant) that is more hydrophilic than most kinase inhibitor scaffolds [2]. When incorporated into screening libraries or used as a core scaffold for lead generation, the compound may confer improved solubility and reduced protein binding compared with more lipophilic para-substituted or N-methylated analogs. This property profile supports its inclusion in fragment-based or lead-like screening collections where balanced polarity is desired.

Quote Request

Request a Quote for 4-(3-Aminophenoxy)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.